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Compound of Interest

Compound Name: NU6102

Cat. No.: B1677023

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NU6102, a potent ATP-competitive
inhibitor of cyclin-dependent kinases (CDKs), with other established CDK inhibitors. The
information presented herein is curated from peer-reviewed literature and is intended to
facilitate informed decisions in research and drug development.

Performance Comparison of CDK Inhibitors

NU6102 has demonstrated significant potency and selectivity, particularly against CDK1 and
CDK2. To provide a clear comparison, the following tables summarize the half-maximal
inhibitory concentrations (IC50) of NU6102 and other well-known CDK inhibitors, such as
Roscovitine and Flavopiridol. It is important to note that direct comparisons of IC50 values
should be made with caution, as experimental conditions can vary between studies.
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NU6102 IC50 (nM) Roscovitine IC50 Flavopiridol IC50

Target
[1] (nM)[2][3]1[4] (nM)[5]

CDK1/cyclin B 9.5 2700 ~100
CDK2/cyclin A 5.4 700 ~100
CDK2/cyclin E Not specified 100 Not specified
CDK4/cyclin D1 1600 >100,000 ~100
CDK5/p35 Not specified 200 Not specified
CDK7/cyclin H Not specified 500 Not specified
CDKO9/cyclin T Not specified 800 Not specified

Table 1: Comparative Inhibitory Activity (IC50) of NU6102, Roscovitine, and Flavopiridol against
various Cyclin-Dependent Kinases.

Kinase NU6102 IC50 (uM)[1]
DYRK1A 0.9
PDK1 0.8
ROCKII 0.6

Table 2: Off-target activity of NU6102.

Cellular Effects of NU6102

In cellular assays, NU6102 has been shown to inhibit cell growth and induce cell cycle arrest.
Notably, treatment of SKUT-1B cells with NU6102 |leads to a G2 arrest and inhibition of
Retinoblastoma (Rb) protein phosphorylation.[1] The cytotoxic effects of NU6102 were
observed with a lethal concentration (LC50) of 2.6 uM after a 24-hour exposure in SKUT-1B
cells.[1] Furthermore, NU6102 selectively inhibits the growth of CDK2 wild-type (WT) mouse
embryo fibroblasts (MEFs) with a GI50 (concentration for 50% of maximal inhibition of cell
proliferation) of 14 uM, compared to a G150 of >30 uM in CDK2 knockout MEFs.[6]
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Signaling Pathways and Experimental Workflows

The primary mechanism of action for NU6102 and other purine-based CDK inhibitors is the
competitive inhibition of the ATP-binding pocket of CDKs. This intervention disrupts the
phosphorylation of key substrates, leading to cell cycle arrest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677023#literature-review-of-nu6102-comparative-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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